2-(Trifluoromethoxy)aniline

Physical Organic Chemistry Medicinal Chemistry Building Block Selection

2-(Trifluoromethoxy)aniline (CAS 1535-75-7) is a fluorinated aromatic amine building block bearing an ortho-trifluoromethoxy (-OCF3) substituent. This structural motif confers distinct physicochemical properties, including a calculated LogP of 2.4 and a predicted pKa of 2.45±0.10 for the aniline nitrogen , reflecting the strong electron-withdrawing nature of the -OCF3 group which differentiates it from non-fluorinated or less electron-deficient aniline analogs.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 1535-75-7
Cat. No. B052511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)aniline
CAS1535-75-7
Synonymsα,α,α-Trifluoro-o-anisidine;  2-(Trifluoromethoxy)benzenamine;  2-Trifluoromethoxyaniline;  2-Trifluoromethoxyphenylamine;  o-(Trifluoromethoxy)aniline;  o-(Trifluoromethoxy)phenylamine
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC(F)(F)F
InChIInChI=1S/C7H6F3NO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2
InChIKeyZFCOUBUSGHLCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethoxy)aniline (CAS 1535-75-7) for Pharmaceutical and Agrochemical Intermediate Procurement


2-(Trifluoromethoxy)aniline (CAS 1535-75-7) is a fluorinated aromatic amine building block bearing an ortho-trifluoromethoxy (-OCF3) substituent. This structural motif confers distinct physicochemical properties, including a calculated LogP of 2.4 [1] and a predicted pKa of 2.45±0.10 for the aniline nitrogen , reflecting the strong electron-withdrawing nature of the -OCF3 group which differentiates it from non-fluorinated or less electron-deficient aniline analogs. The compound is a key intermediate in the synthesis of GPBAR1 agonists and has established utility in both pharmaceutical and agrochemical research pipelines [1].

Why 2-(Trifluoromethoxy)aniline (CAS 1535-75-7) Cannot Be Replaced by Other Trifluoromethoxyaniline Isomers


Simple replacement of 2-(trifluoromethoxy)aniline with its 3- or 4-isomers, or with other fluorinated anilines, is not chemically or procedurally valid due to fundamental differences in electronic properties and synthetic behavior. The ortho-substitution pattern imparts a significantly lower pKa to the amine group (2.45) compared to the para-isomer (3.75) , altering its nucleophilicity and behavior in coupling reactions. Furthermore, the 2-isomer exhibits distinct regioselectivity in directed ortho-metalation, enabling synthetic elaborations that fail or proceed with different selectivity for the 3- and 4-substituted analogs [1]. These differences directly impact the purity, yield, and viability of downstream synthetic routes, making blind substitution a high-risk proposition for reproducible research and process development.

2-(Trifluoromethoxy)aniline (CAS 1535-75-7): Quantified Differentiation Evidence Against Key Comparators


Electronic Differentiation: Comparative pKa Analysis of Trifluoromethoxyaniline Isomers

The position of the trifluoromethoxy group on the aniline ring fundamentally alters the basicity of the amino group, a critical parameter for reactivity. The ortho-substituted 2-(trifluoromethoxy)aniline is significantly less basic than its para-substituted isomer, with a predicted pKa value of 2.45±0.10 compared to 3.75±0.10 for 4-(trifluoromethoxy)aniline [1]. The 3-isomer exhibits an intermediate pKa of 3.36±0.10 [2].

Physical Organic Chemistry Medicinal Chemistry Building Block Selection

Metabolic Stability Advantage: -OCF3 vs. -CF3 Group in the 4-Isomer System

The metabolic fate of the trifluoromethoxy (-OCF3) group differs fundamentally from the trifluoromethyl (-CF3) group, a critical differentiator for in vivo applications. In a rat metabolism study with the 4-isomer, the trifluoromethoxy group was found to be metabolically stable, with no evidence of O-detrifluoromethylation [1]. Critically, the study also found no evidence for the excretion of N-oxanilic acid metabolites, which are a known metabolic pathway for the analogous 4-trifluoromethylaniline [1].

Drug Metabolism Pharmacokinetics Toxicology Fluorine Chemistry

Synthetic Differentiation: Regioselectivity in Directed ortho-Metalation

The ortho- and para-isomers of trifluoromethoxyaniline exhibit distinct and non-interchangeable regioselectivity in directed ortho-metalation (DoM) reactions, a cornerstone technique for elaborating aromatic building blocks. When N-protected with a Boc group, 2-(trifluoromethoxy)aniline reacts with tert-butyllithium to undergo lithiation at the 6-position (adjacent to the nitrogen) [1]. In contrast, all attempts to convert 2-(trifluoromethoxy)aniline into 3-amino-2-(trifluoromethoxy)benzoic acid via a standard metalation/carboxylation sequence failed, demonstrating a hard synthetic limitation [1].

Synthetic Methodology Organometallic Chemistry Process Chemistry Regioselectivity

Lipophilicity and Microsomal Stability Profile of the -OCF3 Group

The trifluoromethoxy (-OCF3) group imparts a unique lipophilicity and metabolic stability profile compared to other common substituents. Studies show that CF3O-substituted compounds have higher lipophilicity than methoxy (-OCH3) analogs, and comparable lipophilicity to trifluoromethyl (-CF3)-bearing compounds . However, in terms of metabolic stability, microsomal stability studies indicated that the trifluoromethoxy group typically decreased the metabolic stability of derivatives when compared to either -OCH3 or -CF3 substituted counterparts, with the exception of certain N-alkoxy(sulfon)amide series .

Physicochemical Properties ADME Drug Design Fluorine Chemistry

Performance Advantage in Antiparasitic Activity within a Focused Library

In a series of novel Schiff bases derived from 2-(trifluoromethoxy)aniline, significant differences in biological activity were observed based on the aldehyde coupling partner. Compound 1 in the series demonstrated potent antimalarial and anti-trypanosomal properties with minimal cytotoxicity against HeLa cells, whereas other compounds in the same series (e.g., Compound 5) exhibited poor activity [1]. This demonstrates that while the 2-(trifluoromethoxy)aniline core provides a valuable scaffold, the resulting biological activity is highly dependent on precise structural elaboration.

Medicinal Chemistry Antiparasitic Agents Schiff Bases Structure-Activity Relationship

Physicochemical Differentiation: Density and Boiling Point Comparison of Trifluoromethoxyaniline Isomers

The ortho-, meta-, and para-isomers of trifluoromethoxyaniline possess distinct physical properties that are critical for analytical method development and process design. The 2-isomer has a reported boiling point of 61-63 °C at 15 mmHg and a density of 1.301 g/mL at 25 °C . In contrast, the 3-isomer has a reported density of 1.325 g/cm³ at 20 °C and a boiling point of 72-73 °C at 8 Torr [1]. These differences are significant for separation and purification, as evidenced by the ability to separate a 50/50 mixture of 2- and 3-isomers via fractional distillation to >99% purity for each component [2].

Analytical Chemistry Process Engineering Physical Properties Quality Control

Validated Application Scenarios for 2-(Trifluoromethoxy)aniline (CAS 1535-75-7) Based on Comparative Evidence


Design and Synthesis of GPBAR1 Agonists for Inflammation Control

2-(Trifluoromethoxy)aniline is a specifically cited reactant in the synthesis of GPBAR1 (TGR5) agonists, a class of compounds under investigation for controlling inflammation . The unique lipophilic and electronic profile of the ortho-OCF3 aniline motif, as differentiated from its isomers and other fluorinated analogs, is likely critical for achieving the desired target binding and pharmacokinetic properties in this class of molecules [1].

Precursor to 2-Amino-6-(trifluoromethoxy)benzothiazole (SKA-35) and Related Scaffolds

A defined synthetic application of this specific isomer is its use in preparing 2-amino-6-(trifluoromethoxy)benzothiazole (SKA-35) . This transformation leverages the ortho-relationship of the amine and trifluoromethoxy groups. Such regiospecific cyclizations are not possible with the 3- or 4-isomers, making the 2-isomer an essential and non-substitutable starting material for this and related heterocyclic scaffolds.

Synthesis of Regiospecifically Functionalized Anilines via Directed ortho-Metalation

For projects requiring the introduction of an electrophile at the 6-position (ortho to the amine) of a trifluoromethoxyaniline, 2-(trifluoromethoxy)aniline is the mandatory starting material. As demonstrated in comparative studies, the 2-isomer undergoes directed ortho-metalation (DoM) with tert-BuLi to yield the 6-lithiated intermediate, while the 4-isomer lithiates at the 2-position . A synthetic route requiring a 6-substituted product is therefore dependent on sourcing the ortho-isomer.

Development of Agrochemical Intermediates with Tailored Physicochemical Profiles

The compound is widely utilized as a key intermediate in agrochemical synthesis, particularly for creating effective herbicides and insecticides . The decision to use the 2-isomer over a 3- or 4-isomer, or over a non-fluorinated analog, is underpinned by the distinct physicochemical properties (e.g., lipophilicity, metabolic stability) imparted by the ortho-OCF3 group [1]. This allows formulation chemists to fine-tune properties like soil mobility and plant uptake.

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